molecular formula C15H11BrN2O B2976757 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 688057-69-4

4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2976757
CAS RN: 688057-69-4
M. Wt: 315.17
InChI Key: FHDQWWYLOLAEEY-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 4-Bromophenylacetylene and 4-Bromoacetanilide, are used in laboratory settings . They are part of larger classes of organic compounds known as benzophenones and leucine and derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves base-promoted condensation between α,β-unsaturated ketones and amines . The key intermediate is usually obtained in good yield .


Molecular Structure Analysis

The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve S-alkylation, reduction, and other processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques like NMR, UV/VIS, FTIR, and others .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Benzimidazoles and Imidazoles : The compound has been involved in the synthesis of benzimidazoles and imidazoles, demonstrating its utility in organic synthesis. For example, o-Bromophenyl isocyanide reacts with primary amines under catalysis to afford 1-substituted benzimidazoles, showcasing the versatility of bromophenyl compounds in synthesizing complex heterocyclic structures (Lygin & Meijere, 2009).

Crystal Structure and Molecular Interaction : Research on 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole has provided insights into its molecular structure, showing how the phenyl and bromophenyl rings orient themselves in relation to the imidazole core. Such studies are essential for understanding the intermolecular interactions and potential applications of these compounds in materials science and drug design (Mohamed et al., 2013).

Interaction with Biological Molecules

DNA Binding and Antimicrobial Activity : The compound and its derivatives have been studied for their ability to bind to DNA and their potential antimicrobial activities. For instance, polypyridyl ligands containing bromophenyl groups have shown significant effects on the spectral properties and DNA-binding behaviors of Ru(II) complexes, which can be leveraged in designing novel probes for nucleic acid structures (Xu et al., 2004). Additionally, new 1,2,3-triazole derivatives have demonstrated potent antimicrobial activities, providing a basis for further antimicrobial drug research (Zhao et al., 2012).

Material Science and Chemistry

Electrochemical and Photochromic Properties : Studies have explored the electrochemical behavior and photochromic properties of derivatives, such as the development of multifunctional mononuclear complexes showing slow magnetic relaxation and distinct photochromic behavior. These findings open avenues for the use of such compounds in developing advanced materials for electronics and photonics (Cao et al., 2015).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the design and synthesis of novel compounds, containing residues and moieties that belong to various chemotypes . These compounds could be tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity .

properties

IUPAC Name

5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-18(15(19)17-14)13-4-2-1-3-5-13/h1-10H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDQWWYLOLAEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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